molecular formula C23H25FN2O3S B3013283 7-azepan-1-yl-1-ethyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 892758-58-6

7-azepan-1-yl-1-ethyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No. B3013283
CAS RN: 892758-58-6
M. Wt: 428.52
InChI Key: SPJLOPFVMYCPAK-UHFFFAOYSA-N
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Description

7-azepan-1-yl-1-ethyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is a chemical compound with potential applications in scientific research. It is a quinoline derivative that has been synthesized using specific methods.

Scientific Research Applications

Synthesis and Biological Activities

Researchers have developed novel synthetic methods and evaluated the biological activities of compounds structurally related to "7-azepan-1-yl-1-ethyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one". For instance, the synthesis of various azepane derivatives and their evaluation as protein kinase B (PKB) inhibitors highlights the potential of such compounds in therapeutic applications, especially in cancer treatment (Breitenlechner et al., 2004).

Antimicrobial Properties

Quinolone-based compounds, with structural similarities to "this compound", have been extensively researched for their antimicrobial properties. Studies focusing on the synthesis and structure-activity relationships of new quinolone derivatives reveal their potential as potent antibacterial agents against various pathogens (Ziegler et al., 1990).

Optical and Electronic Properties

Research on compounds with quinoline and azepane structures has also delved into their optical and electronic properties. For example, studies on the influence of UV irradiation on the linear and nonlinear optical properties of quinoline-based compounds suggest applications in materials science and photonics (Gaml, 2018).

properties

IUPAC Name

7-(azepan-1-yl)-3-(benzenesulfonyl)-1-ethyl-6-fluoroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-2-25-16-22(30(28,29)17-10-6-5-7-11-17)23(27)18-14-19(24)21(15-20(18)25)26-12-8-3-4-9-13-26/h5-7,10-11,14-16H,2-4,8-9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJLOPFVMYCPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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